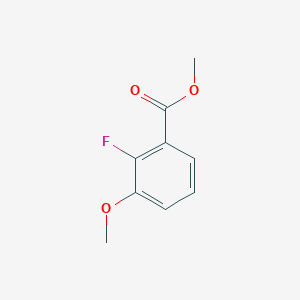

Methyl 2-fluoro-3-methoxybenzoate

Overview

Description

“Methyl 2-fluoro-3-methoxybenzoate” is a chemical compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.16 .

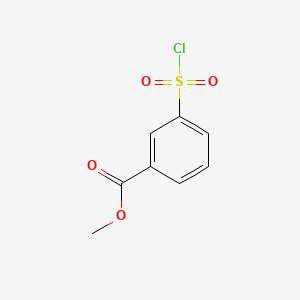

Molecular Structure Analysis

The molecular structure of “Methyl 2-fluoro-3-methoxybenzoate” consists of a benzene ring substituted with a methoxy group (-OCH3) and a fluoro group (-F). The methyl ester (-COOCH3) is also attached to the benzene ring .Physical And Chemical Properties Analysis

“Methyl 2-fluoro-3-methoxybenzoate” is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 . Unfortunately, the boiling point is not specified .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Fluorinated Compounds

The synthesis of fluorinated analogs, like Methyl 2-fluoro-3-methoxybenzoate, involves complex chemical reactions, including nitrification, esterification, and hydronation, starting from related benzoic acids. These processes are crucial for producing high-purity fluorinated compounds, which serve as intermediates in developing pharmaceuticals and agrochemicals (Yin Jian-zhong, 2010).

Photodegradation Studies

Research on photodegradation of parabens provides insights into the environmental fate of similar esters. Photodegradation studies are essential for understanding the persistence and breakdown of chemical compounds in the environment, which can be applied to Methyl 2-fluoro-3-methoxybenzoate (M. Gmurek et al., 2015).

Biochemical Applications

Enzyme Reactions

Studies on the O-demethylation activities of certain enzymes toward methoxy-substituted compounds, including those with fluoro substituents, highlight the biological transformations these compounds can undergo. This knowledge is relevant in bioremediation and the metabolic processing of xenobiotics (E. Stupperich et al., 1996).

Safety and Hazards

Safety data sheets suggest avoiding dust formation and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended. In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

Future Directions

Mechanism of Action

Target of Action

It’s known that fluoro-methoxybenzoates often interact with various enzymes and receptors in the body .

Mode of Action

Similar compounds are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Similar compounds are known to have high gi absorption and are bbb permeant . These properties can significantly impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-fluoro-3-methoxybenzoate. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it’s recommended to avoid dust formation and to use personal protective equipment when handling the compound .

properties

IUPAC Name |

methyl 2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWBDUGTSMVZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343876 | |

| Record name | Methyl 2-fluoro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-fluoro-3-methoxybenzoate | |

CAS RN |

958991-48-5 | |

| Record name | Methyl 2-fluoro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

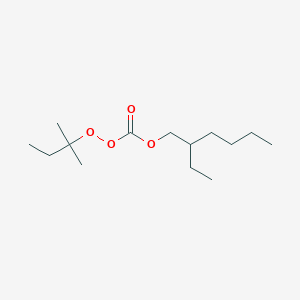

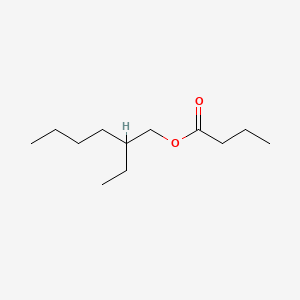

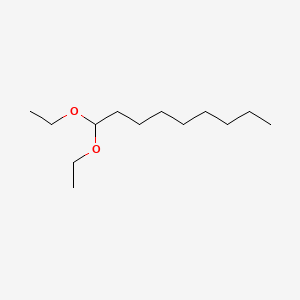

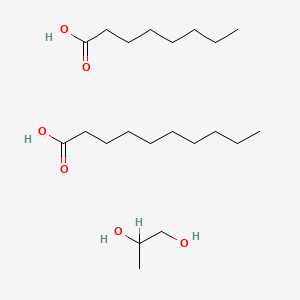

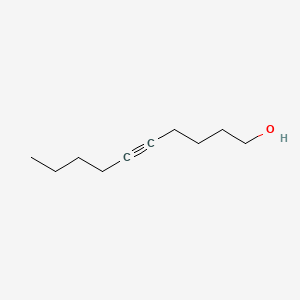

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-methoxyphenyl)methylene]-](/img/structure/B1582666.png)

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)

![N,N'-Propane-1,3-diylbis[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionamide]](/img/structure/B1582675.png)

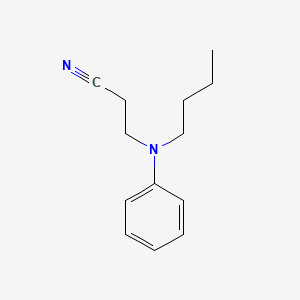

![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)